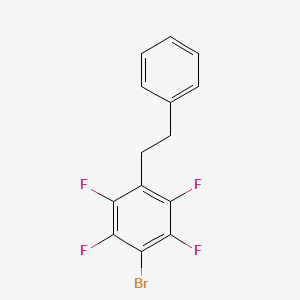
1-Bromo-2,3,5,6-tetrafluoro-4-phenethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorodibenzylbromide: is an organic compound with the molecular formula C14H9BrF4 . It is characterized by the presence of four fluorine atoms and two bromomethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorodibenzylbromide can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetrafluorotoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: Industrial production of 2,3,5,6-tetrafluorodibenzylbromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluorodibenzylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents with the addition of a base to neutralize the formed acids.
Major Products Formed:
Substitution Reactions: Formation of 2,3,5,6-tetrafluorodibenzyl derivatives.
Reduction Reactions: Formation of 2,3,5,6-tetrafluorotoluene.
Oxidation Reactions: Formation of 2,3,5,6-tetrafluorobenzoic acid.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorodibenzylbromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluorodibenzylbromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluorotoluene
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluorobenzyl chloride
Uniqueness: 2,3,5,6-Tetrafluorodibenzylbromide is unique due to the presence of both bromomethyl and fluorine groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H9BrF4 |
|---|---|
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
1-bromo-2,3,5,6-tetrafluoro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H9BrF4/c15-10-13(18)11(16)9(12(17)14(10)19)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
POMHZMVJDQRQMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C(C(=C(C(=C2F)F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

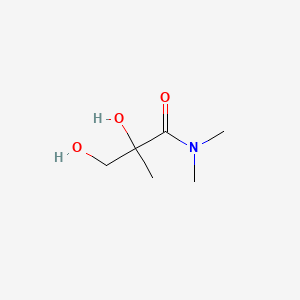
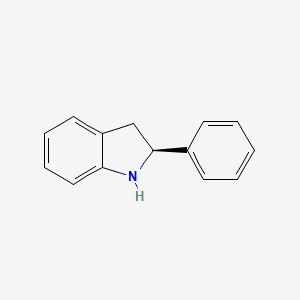
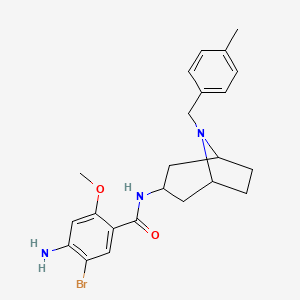


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
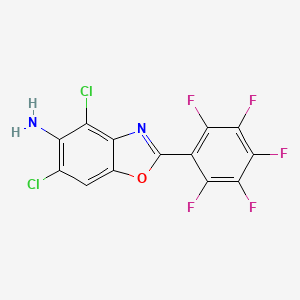
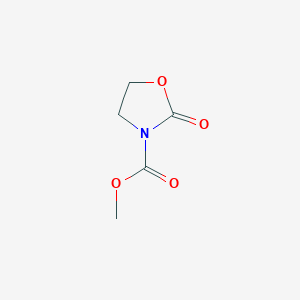
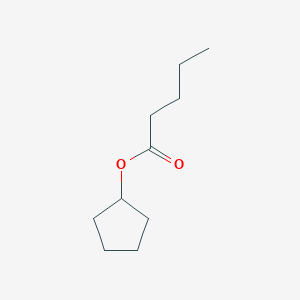
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
